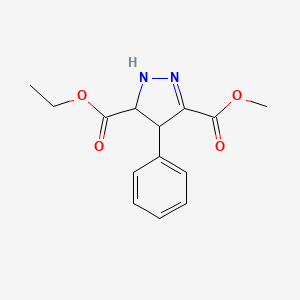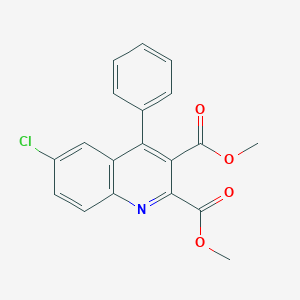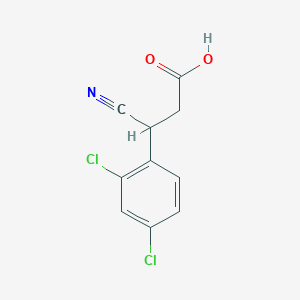![molecular formula C12H10F6O2 B3044782 Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- CAS No. 100427-76-7](/img/structure/B3044782.png)
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- is a complex organic compound characterized by the presence of a benzenemethanol group and a hexafluorinated cyclobutyl moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanol with a hexafluorinated cyclobutyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring and the cyclobutyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce different alcohols.
Applications De Recherche Scientifique
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but lacks the hexafluorinated cyclobutyl group.
Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups instead of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with different structural features.
Uniqueness
The uniqueness of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- lies in its combination of a benzenemethanol group with a highly fluorinated cyclobutyl moiety. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
100427-76-7 |
|---|---|
Formule moléculaire |
C12H10F6O2 |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexafluoro-1-(2-hydroxy-2-phenylethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H10F6O2/c13-10(14)9(20,11(15,16)12(10,17)18)6-8(19)7-4-2-1-3-5-7/h1-5,8,19-20H,6H2 |
Clé InChI |
XBINKEYSONWDHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)


![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)

![Acetamide, N-[1-(phenylmethyl)propyl]-](/img/structure/B3044710.png)








